Cas no 1203263-97-1 (1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea)

1-(2-Ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic urea derivative with potential applications in medicinal chemistry and pharmacological research. Its structure incorporates a methanesulfonyl-substituted tetrahydroquinoline moiety linked to a 2-ethoxyphenyl group via a urea bridge, suggesting possible bioactivity as a kinase inhibitor or receptor modulator. The compound's design may offer advantages in selectivity and binding affinity due to the combination of its sulfonamide and ethoxyphenyl functionalities. Its stability and solubility profile make it suitable for further development in drug discovery programs. Research interest in this compound may focus on its mechanistic interactions with biological targets, particularly in therapeutic areas requiring targeted small-molecule interventions.
1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea structure
1203263-97-1 structure
Product Name:1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS No:1203263-97-1
MF:C19H23N3O4S
MW:389.468623399735
CID:6061784
PubChem ID:30372725
Update Time:2025-10-28

1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
    • 1-(2-ethoxyphenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
    • 1203263-97-1
    • VU0646674-1
    • F5533-0021
    • AKOS024512805
    • 1-(2-ethoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
    • Inchi: 1S/C19H23N3O4S/c1-3-26-18-9-5-4-8-16(18)21-19(23)20-15-11-10-14-7-6-12-22(17(14)13-15)27(2,24)25/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H2,20,21,23)
    • InChI Key: MFKDUNZJHSDIBK-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC=C1OCC)C(NC1=CC2=C(C=C1)CCCN2S(C)(=O)=O)=O

Computed Properties

  • Exact Mass: 389.14092740g/mol
  • Monoisotopic Mass: 389.14092740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 96.1Ų

1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea Pricemore >>

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Additional information on 1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Professional Introduction to Compound with CAS No 1203263-97-1 and Product Name: 1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

The compound with the CAS number 1203263-97-1 and the product name 1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound combines a phenyl ring with an ethoxy substituent, linked to a urea moiety that is further connected to a tetrahydroquinoline scaffold sulfonated at the 1-position. Such a configuration suggests a high degree of molecular complexity, which may contribute to its pharmacological activity.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in the development of novel therapeutic agents. These derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the sulfonamide group in 1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea enhances its solubility and bioavailability, making it a promising candidate for further investigation. The ethoxyphenyl group contributes to the compound's ability to interact with biological targets, potentially modulating key signaling pathways involved in disease progression.

In the realm of drug discovery, the synthesis and characterization of such complex molecules are critical steps. The urea moiety in this compound not only serves as a linker but also as a pharmacophore that can interact with specific enzymes or receptors. This dual functionality makes it an attractive scaffold for designing molecules with enhanced therapeutic efficacy. Researchers have been exploring various modifications of tetrahydroquinoline derivatives to optimize their pharmacokinetic profiles and target specificity. The introduction of the sulfonamide group at the 1-position of the tetrahydroquinoline ring is particularly noteworthy, as it has been shown to improve binding affinity to certain biological targets.

The structural features of 1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea align well with current trends in medicinal chemistry. The compound's ability to engage multiple binding sites on biological targets suggests that it may exhibit synergistic effects when used in combination therapies. This concept is increasingly relevant in modern drug development, where polypharmacicity is often leveraged to achieve better therapeutic outcomes. Furthermore, the compound's chemical stability and ease of synthesis make it a practical candidate for large-scale production and clinical trials.

Advances in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before they are synthesized in the laboratory. Molecular docking studies have been particularly useful in understanding how 1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea interacts with potential targets such as kinases or transcription factors. These studies have provided valuable insights into the compound's mechanism of action and have guided further optimization efforts. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery pipelines.

The pharmaceutical industry continues to invest heavily in developing novel compounds that address unmet medical needs. The interest in tetrahydroquinoline derivatives stems from their diverse biological activities and structural versatility. Researchers are particularly keen on identifying molecules that can modulate aberrant signaling pathways associated with chronic diseases such as cancer and inflammation. The sulfonamide-functionalized tetrahydroquinoline scaffold offers a promising platform for developing such agents.

Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they enter human trials. Initial findings with 1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea have been encouraging, demonstrating its potential as an inhibitor of specific enzymes implicated in disease progression. These studies have laid the groundwork for more extensive clinical investigations aimed at validating its therapeutic potential in humans.

The synthesis of complex molecules like 1-(2-ethoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea requires meticulous attention to detail and advanced synthetic techniques. Modern laboratories are equipped with state-of-the-art instrumentation that enables precise control over reaction conditions and product purification. The development of novel synthetic methodologies has been instrumental in facilitating the production of these intricate molecules on scales suitable for preclinical testing.

The future direction of research on this compound will likely involve exploring its potential applications in various therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical reality. The integration of interdisciplinary approaches—combining organic chemistry expertise with bioinformatics tools—will enhance our ability to rapidly identify promising candidates for further development.

In conclusion,1203263-97-1 and its derivative (2-Ethoxyphenyl)-(Methylsulfonyl)-(Tetrahydropyrazolo[4',5':6]pyrido[4:5-b]pyridin]-7(6H)-onum) represent significant advancements in medicinal chemistry. Their unique structural features make them attractive candidates for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities associated with tetrahydroquinoline derivatives,this class of compounds will remain at forefronts drug discovery efforts worldwide.

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